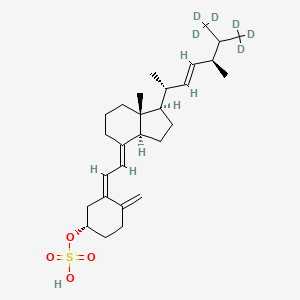
Vitamin D2-d6 (sulfate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vitamin D2-d6 (sulfate) is a deuterated form of ergocalciferol sulfate, a synthetic analog of vitamin D2 This compound is often used in scientific research due to its stability and the presence of deuterium atoms, which make it suitable for mass spectrometry studies
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Vitamin D2-d6 (sulfate) typically involves the deuteration of ergocalciferol followed by sulfation The deuteration process replaces hydrogen atoms with deuterium, which can be achieved through various chemical reactions involving deuterated reagents
Industrial Production Methods: Industrial production of Vitamin D2-d6 (sulfate) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s quality and consistency. The production process is optimized for yield and cost-effectiveness, often involving automated systems and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions: Vitamin D2-d6 (sulfate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert it back to its parent compound or other derivatives.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or hydrochloric acid can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various hydroxylated and dehydrogenated derivatives of Vitamin D2-d6 (sulfate), which are often studied for their biological activity and stability.
Aplicaciones Científicas De Investigación
Vitamin D2-d6 (sulfate) has numerous applications in scientific research:
Chemistry: Used as a stable isotope-labeled standard in mass spectrometry for the quantification of vitamin D metabolites.
Biology: Studied for its role in calcium and phosphorus metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in bone health, immune modulation, and cardiovascular health.
Industry: Utilized in the development of fortified foods and supplements to ensure adequate vitamin D levels in populations.
Mecanismo De Acción
Vitamin D2-d6 (sulfate) exerts its effects through the vitamin D receptor, a nuclear receptor that regulates gene expression. Upon binding to the receptor, it modulates the transcription of genes involved in calcium and phosphorus homeostasis, immune response, and cell proliferation. The deuterated form allows for precise tracking and quantification in metabolic studies, providing insights into the compound’s pharmacokinetics and dynamics.
Comparación Con Compuestos Similares
Vitamin D2 (ergocalciferol): The non-deuterated form, commonly used in dietary supplements.
Vitamin D3 (cholecalciferol): Another form of vitamin D, synthesized in the skin upon exposure to sunlight.
25-Hydroxyvitamin D2: A metabolite of vitamin D2, used as a marker for vitamin D status.
Uniqueness: Vitamin D2-d6 (sulfate) is unique due to the presence of deuterium atoms, which enhance its stability and make it suitable for detailed metabolic studies using mass spectrometry. This allows for more accurate and reliable data in research applications compared to non-deuterated forms.
Propiedades
Fórmula molecular |
C28H44O4S |
|---|---|
Peso molecular |
482.7 g/mol |
Nombre IUPAC |
[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R,5R)-7,7,7-trideuterio-5-methyl-6-(trideuteriomethyl)hept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] hydrogen sulfate |
InChI |
InChI=1S/C28H44O4S/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(14-11-21(24)4)32-33(29,30)31/h9-10,12-13,19-20,22,25-27H,4,7-8,11,14-18H2,1-3,5-6H3,(H,29,30,31)/b10-9+,23-12+,24-13-/t20-,22+,25-,26+,27-,28+/m0/s1/i1D3,2D3 |
Clave InChI |
JCNSXPADDANKHU-MPZUWEMMSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([C@@H](C)/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)OS(=O)(=O)O)C)C([2H])([2H])[2H] |
SMILES canónico |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OS(=O)(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















